molecular formula C20H26N7O11P B12711943 Thymidylyl-(3',5')-2'-deoxyguanosine CAS No. 4251-20-1

Thymidylyl-(3',5')-2'-deoxyguanosine

Cat. No.: B12711943
CAS No.: 4251-20-1
M. Wt: 571.4 g/mol
InChI Key: IBIDWGFEZKUPJD-FJLHAGFDSA-N
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Description

Thymidylyl-(3’,5’)-2’-deoxyguanosine is a dinucleotide composed of thymidine and deoxyguanosine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of deoxyguanosine. This compound is a part of the DNA structure and plays a crucial role in various biological processes, including DNA replication and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thymidylyl-(3’,5’)-2’-deoxyguanosine typically involves the coupling of thymidine and deoxyguanosine monomers. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled using phosphoramidite chemistry. The reaction conditions often include the use of anhydrous solvents, such as acetonitrile, and activators like tetrazole. The final product is then deprotected and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of thymidylyl-(3’,5’)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. Automated DNA synthesizers are employed to achieve high-throughput synthesis. The process involves the use of solid-phase synthesis techniques, where nucleosides are attached to a solid support and sequentially coupled. After synthesis, the product is cleaved from the solid support, deprotected, and purified.

Chemical Reactions Analysis

Types of Reactions

Thymidylyl-(3’,5’)-2’-deoxyguanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized nucleotides, which are important in studying oxidative DNA damage.

    Reduction: Although less common, reduction reactions can modify the nucleobases.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone or the nucleobases.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Conditions vary depending on the target site, but common reagents include alkyl halides and nucleophiles like thiols.

Major Products Formed

    Oxidation: Oxidized nucleotides such as 8-oxo-deoxyguanosine.

    Reduction: Reduced forms of nucleobases.

    Substitution: Modified nucleotides with substituted groups at specific positions.

Scientific Research Applications

Thymidylyl-(3’,5’)-2’-deoxyguanosine has numerous applications in scientific research:

    Chemistry: Used as a model compound to study nucleotide interactions and reactions.

    Biology: Plays a role in understanding DNA replication, repair, and transcription processes.

    Medicine: Investigated for its potential in gene therapy and as a biomarker for DNA damage.

    Industry: Utilized in the development of diagnostic tools and synthetic biology applications.

Mechanism of Action

The mechanism by which thymidylyl-(3’,5’)-2’-deoxyguanosine exerts its effects involves its incorporation into DNA. It participates in the formation of the DNA double helix, where it pairs with complementary nucleotides through hydrogen bonding. This compound is also involved in DNA repair mechanisms, where it helps maintain genomic stability by participating in the repair of damaged DNA.

Comparison with Similar Compounds

Similar Compounds

    Thymidylyl-(3’,5’)-thymidine: Another dinucleotide with thymidine at both ends.

    Deoxyadenylyl-(3’,5’)-deoxyguanosine: A dinucleotide with adenine and guanine bases.

    Cytidylyl-(3’,5’)-deoxyguanosine: A dinucleotide with cytosine and guanine bases.

Uniqueness

Thymidylyl-(3’,5’)-2’-deoxyguanosine is unique due to its specific base pairing properties and its role in DNA repair mechanisms. Its ability to form stable hydrogen bonds with complementary bases makes it essential for maintaining the integrity of the DNA double helix.

Properties

CAS No.

4251-20-1

Molecular Formula

C20H26N7O11P

Molecular Weight

571.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate

InChI

InChI=1S/C20H26N7O11P/c1-8-4-26(20(32)25-16(8)30)12-2-9(5-28)18(37-12)38-39(33,34)35-6-11-10(29)3-13(36-11)27-7-22-14-15(27)23-19(21)24-17(14)31/h4,7,9-13,18,28-29H,2-3,5-6H2,1H3,(H,33,34)(H,25,30,32)(H3,21,23,24,31)/t9-,10+,11-,12-,13-,18-/m1/s1

InChI Key

IBIDWGFEZKUPJD-FJLHAGFDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O)CO

Origin of Product

United States

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